molecular formula C24H26N2O4 B2957839 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one CAS No. 877646-03-2

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one

Cat. No.: B2957839
CAS No.: 877646-03-2
M. Wt: 406.482
InChI Key: KOVGUIXBVBJTBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl piperazine . Piperazine derivatives have been studied for their potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine has been analyzed . The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 2H-chromen-2-one, including compounds related to the specified chemical, have been investigated for their antimicrobial activities. For instance, studies have shown that these compounds can exhibit good or moderate activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Potential Atypical Antipsychotic Properties

Research into compounds structurally similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one includes the exploration of their use as atypical antipsychotics. These compounds have shown promising results in inhibiting apomorphine-induced behaviors in animal models, indicative of antipsychotic efficacy (Bolós et al., 1996).

Cytochrome P450 Enzyme Interaction

The interaction with cytochrome P450 enzymes is a significant aspect of the metabolism of related compounds. Studies have shown the role of various CYP enzymes in the metabolism of these compounds, which is crucial in understanding their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Anti-Proliferative Properties in Cancer Treatment

Certain derivatives have demonstrated anti-proliferative effects on cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in colorectal cancer cell lines, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Molecular Modeling and Drug Design

The molecular modeling of similar compounds has been a significant area of research. This involves using computational methods to predict how these molecules might interact with biological targets, which is vital for drug design and development (Mandala et al., 2013).

Estrogen Receptor Binding Affinity

The binding affinity to estrogen receptors of related compounds has been explored, indicating potential applications in the treatment of hormone-related conditions or in cancer therapy (Parveen et al., 2017).

Future Directions

The future directions for these compounds could involve further development as potential therapeutic agents for therapy of epileptic disorders . More research is needed to fully understand their properties and potential applications.

Mechanism of Action

Target of Action

The compound, also known as 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-ethyl-2H-chromen-2-one, primarily targets the cytochrome P450 enzymes CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.

Mode of Action

The compound acts as an inhibitor of the CYP2D6 and CYP3A4 enzymes . By inhibiting these enzymes, it can alter the metabolic pathway of other drugs or compounds that are substrates of these enzymes, potentially leading to changes in their pharmacological activity.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds. Its influence on skin permeation is indicated by a Log Kp value of -6.86 cm/s .

Result of Action

The compound’s inhibition of CYP2D6 and CYP3A4 can lead to altered pharmacological effects of the substrates of these enzymes. For example, it has been associated with anticonvulsant and antidepressant activity , suggesting it may influence the neurotransmission in the brain.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-2-17-3-5-21-20(11-17)19(13-24(27)30-21)15-26-9-7-25(8-10-26)14-18-4-6-22-23(12-18)29-16-28-22/h3-6,11-13H,2,7-10,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVGUIXBVBJTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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